molecular formula C14H14OSi B093982 10,10-Dimethylphenoxasilin CAS No. 18414-62-5

10,10-Dimethylphenoxasilin

Cat. No.: B093982
CAS No.: 18414-62-5
M. Wt: 226.34 g/mol
InChI Key: GGECHZFPEBUJGA-UHFFFAOYSA-N
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Description

10,10-Dimethylphenoxasilin, also known as this compound, is a useful research compound. Its molecular formula is C14H14OSi and its molecular weight is 226.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18414-62-5

Molecular Formula

C14H14OSi

Molecular Weight

226.34 g/mol

IUPAC Name

10,10-dimethylbenzo[b][1,4]benzoxasiline

InChI

InChI=1S/C14H14OSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3

InChI Key

GGECHZFPEBUJGA-UHFFFAOYSA-N

SMILES

C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C

Canonical SMILES

C[Si]1(C2=CC=CC=C2OC3=CC=CC=C31)C

Key on ui other cas no.

29218-87-9
18414-62-5

Synonyms

10,10-Dimethyl-10H-phenoxasilin

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature a solution of 8.00 g of diphenylether (47.0 mmol) in 35 ml of THF was added dropwise to a mixture of 41.4 ml of 2.5M n-butyllithium in hexane (103.4 mmol) and 16.7 ml of TMEDA (103.4 mmol). When all phenylether was added, the reaction mixture was stirred for 16 h. The ethereal solution of 2,2'-dilithiodiphenylether and a solution of 5.7 ml of dimethyldichlorosilane (47.0 mmol) in 75 ml of ether were added simultaneously to 40 ml of ether over 1 h. The reaction mixture was stirred for 16 hr. then hydrolyzed by addition of 30 ml of water. The hydrolyzed mixture was stirred for 2 hr. The organic layer was separated, and the aqueous layer was extracted with 30 ml of ether. The combined organic layers were treated with Norit, and dried with MgSO4. The solvent was removed in vacuo. Small crystals formed during the concentration. The semisolid oil was crystallized form methanol, resulting in white crystals of 10,10-dimethylphenoxasilin with a grassy odour. Yield: 4.82 g (45%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
41.4 mL
Type
reactant
Reaction Step Two
Quantity
103.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2'-dilithiodiphenylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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